molecular formula C11H16ClNO B13469778 (3S)-3-phenyl-1,4-oxazepane hydrochloride

(3S)-3-phenyl-1,4-oxazepane hydrochloride

Cat. No.: B13469778
M. Wt: 213.70 g/mol
InChI Key: WUVZKFRXPUJCSP-RFVHGSKJSA-N
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Description

(3S)-3-phenyl-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The compound is characterized by the presence of a phenyl group attached to the third carbon atom in the oxazepane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-phenyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of a phenyl-substituted amine with an epoxide under acidic conditions to form the oxazepane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acidic catalysts such as hydrochloric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-phenyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.

    Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxazepane N-oxides

    Reduction: Saturated oxazepane derivatives

    Substitution: Various substituted oxazepanes depending on the nucleophile used

Scientific Research Applications

(3S)-3-phenyl-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-phenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include:

    Enzymes: Inhibition or activation of enzymatic activity

    Receptors: Binding to receptor sites, affecting signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Morpholine: A six-membered ring containing both oxygen and nitrogen.

Uniqueness

(3S)-3-phenyl-1,4-oxazepane hydrochloride is unique due to its seven-membered ring structure, which provides distinct chemical properties compared to smaller heterocycles like pyridine and pyrrole

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3S)-3-phenyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1

InChI Key

WUVZKFRXPUJCSP-RFVHGSKJSA-N

Isomeric SMILES

C1CN[C@H](COC1)C2=CC=CC=C2.Cl

Canonical SMILES

C1CNC(COC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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